2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide is a complex organic compound recognized for its potential biological activities. Its molecular formula is with a molecular weight of approximately 489.02 g/mol. This compound features a thiazolo[4,5-d]pyrimidine core structure that is notable in medicinal chemistry due to its diverse pharmacological properties.
This compound falls under the category of thiazolidinone derivatives and is classified as a thiazolo[4,5-d]pyrimidine. It contains multiple functional groups including thioether and acetamide moieties, contributing to its reactivity and biological activity.
The synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide typically involves multi-step synthetic routes. A common approach includes:
Microwave-assisted synthesis methods have been explored to improve yield and reduce reaction times during the synthesis of related compounds .
The synthesis may require specific reagents such as chlorinated phenyl derivatives and various solvents (e.g., methanol or dimethylformamide). Reaction conditions such as temperature and time are crucial for optimizing yield and purity.
The molecular structure of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide is characterized by:
The compound's structural data can be represented in various formats including InChI and SMILES for computational modeling:
InChI=1S/C21H17ClN4O2S3/c1-11-3-4-12(2)15(9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-7-5-13(22)6-8-14/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)
This data aids in understanding the compound's properties and potential interactions with biological targets.
The chemical reactivity of this compound can be attributed to its functional groups. Notable reactions include:
These reactions are significant for both synthetic applications and understanding the compound's behavior in biological systems.
The mechanism of action for 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to cancer or microbial infections. The presence of the thiazolidine core suggests potential inhibition of key metabolic pathways in pathogens or cancer cells.
Biological assays may reveal the specific pathways affected by this compound through mechanisms such as enzyme inhibition or modulation of signaling pathways.
The physical properties of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide include:
Key chemical properties include:
Data regarding these properties can guide researchers in developing formulations for therapeutic use.
This compound shows promise in various scientific fields:
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 618903-56-3
CAS No.: 334-20-3
CAS No.: 4300-27-0